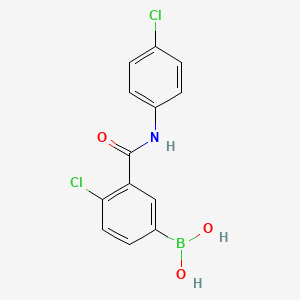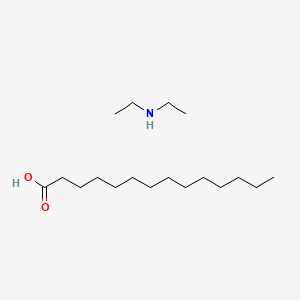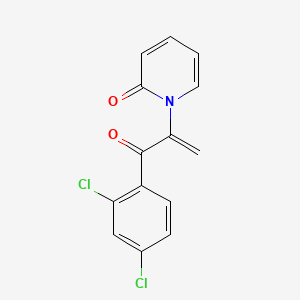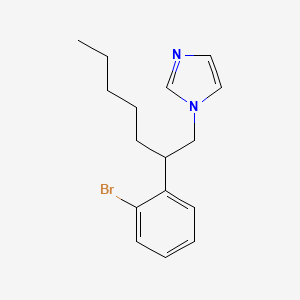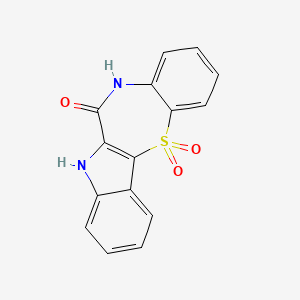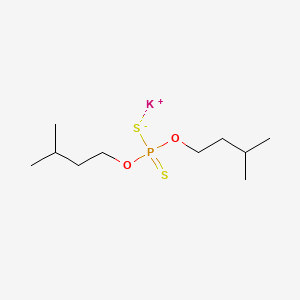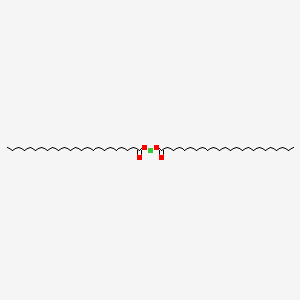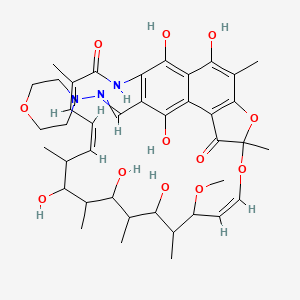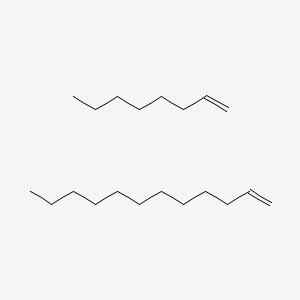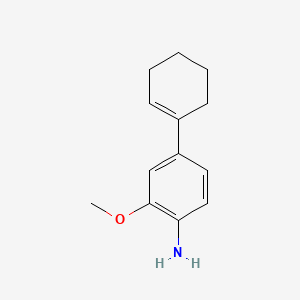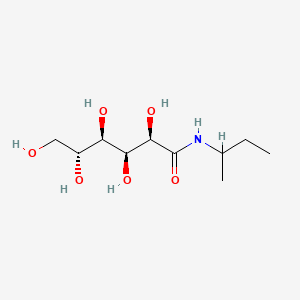
N-sec-Butyl-D-gluconamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-sec-Butyl-D-gluconamide is a chemical compound with the molecular formula C10H21NO6 and a molecular mass of 251.28 g/mol . It is characterized by the presence of a butyl group attached to the nitrogen atom of the gluconamide structure. This compound is known for its amphiphilic properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-Butyl-D-gluconamide typically involves the reaction of D-gluconolactone with sec-butylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-sec-Butyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted gluconamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-sec-Butyl-D-gluconamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N-sec-Butyl-D-gluconamide exerts its effects involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-D-gluconamide: Similar structure but with a butyl group instead of a sec-butyl group.
N-Methyl-D-gluconamide: Contains a methyl group instead of a butyl group.
N-Ethyl-D-gluconamide: Contains an ethyl group instead of a butyl group.
Uniqueness
N-sec-Butyl-D-gluconamide is unique due to its specific sec-butyl group, which imparts distinct amphiphilic properties and influences its behavior in various chemical and biological systems .
Propriétés
Numéro CAS |
55264-32-9 |
|---|---|
Formule moléculaire |
C10H21NO6 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-N-butan-2-yl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C10H21NO6/c1-3-5(2)11-10(17)9(16)8(15)7(14)6(13)4-12/h5-9,12-16H,3-4H2,1-2H3,(H,11,17)/t5?,6-,7-,8+,9-/m1/s1 |
Clé InChI |
ICMIHTLTWWCGHN-FLNDETTGSA-N |
SMILES isomérique |
CCC(C)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CCC(C)NC(=O)C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


